trans-4-Amino-4-methylcyclohexanol hydrochloride
Description
trans-4-Amino-4-methylcyclohexanol hydrochloride is a cyclohexanol derivative featuring both amino (-NH₂) and hydroxyl (-OH) functional groups in a trans configuration, with a methyl substituent at the 4-position. Its molecular formula is C₇H₁₄ClNO, derived from the base compound 4-amino-4-methylcyclohexan-1-ol (C₇H₁₅NO) combined with hydrochloric acid (HCl). The molecular weight is 165.64 g/mol (calculated from evidence-based data) .
Structurally, the trans configuration ensures distinct spatial orientation, influencing solubility, reactivity, and biological activity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of chiral molecules and bioactive agents .
Properties
IUPAC Name |
4-amino-4-methylcyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTUFPOPBVLWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-32-3 | |
| Record name | Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-4-methylcyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination and Reduction
A common laboratory and industrial approach involves the reductive amination of 4-methylcyclohexanone with ammonia or amines, followed by reduction of the imine intermediate to the amino alcohol. Reducing agents used include:
- Sodium borohydride (NaBH4)
- Lithium aluminum hydride (LiAlH4)
- Borane-tetrahydrofuran complex (BH3-THF)
Reaction conditions are tightly controlled, typically at low temperatures (0–5 °C) during amination to favor the trans isomer and minimize side products.
Salt Formation
The free base amino alcohol is converted to the hydrochloride salt by treatment with hydrochloric acid in organic solvents such as methylene chloride or ethanol. This step improves compound stability and facilitates purification.
Representative Synthetic Procedure (From Patent CN103420855A)
This example illustrates a multi-step synthesis of trans-4-amino cyclohexyl derivatives, which can be adapted for trans-4-Amino-4-methylcyclohexanol hydrochloride:
| Step | Description | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Formation of 4-substituted phthalimide intermediate | 4-aminocyclohexyl ethyl formate, toluene, triethylamine, tetrachlorophthalic anhydride, reflux 6–10 h | 95.0 | ≥99% |
| 2 | Hydrazinolysis to release amine | Compound IV, hydrazine hydrate (20%), methylene dichloride, room temp 4–12 h | 93.2 | ≥99% |
| 3 | Z-protection of amine | Compound V, potassium carbonate, acetone, benzyl chloride, reflux | 89.7 | ≥99% |
| 4 | Reduction of protected intermediate | Compound VI, BH3-THF, 0–10 °C, 3–4 h | 82.0–84.5 | ≥98% |
| 5 | Catalytic hydrogenation and salt formation | Compound VII, Pd/C catalyst, methanol, 60–80 °C, 3–5 atm, 3 h; followed by HCl treatment | Not specified | ≥99% |
This sequence ensures high stereoselectivity and purity of the trans isomer hydrochloride salt.
Alternative Synthetic Strategies
One-Pot Processes
Patent WO2017134212A1 describes a one-pot process for trans-4-amino cyclohexane derivatives, involving:
- Mixing Boc-protected amino acids with potassium carbonate in acetone.
- Alkylation using bromethane at 60 °C.
- This approach improves efficiency by reducing purification steps and enhancing trans isomer ratio.
Direct Reduction of 4-Methylcyclohexanone
Direct reduction of 4-methylcyclohexanone with sodium borohydride or lithium aluminum hydride followed by amination and salt formation is also reported. Controlling temperature and reagent stoichiometry is critical to favor trans stereochemistry and reduce cis-isomer formation.
Analytical and Purification Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection is standard to confirm >98% purity.
- Stereochemical Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and chiral HPLC are used to distinguish trans from cis isomers.
- Yield Optimization: Reaction times, temperature control, and reagent equivalents are optimized to maximize yield and minimize side products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step phthalimide route | Tetrachlorophthalic anhydride, hydrazine hydrate, BH3-THF, Pd/C, HCl | Reflux, room temp, low temp, catalytic hydrogenation | High purity, high trans selectivity, scalable | Multi-step, longer process |
| One-pot alkylation | Boc-protected amino acid, K2CO3, bromethane, acetone | 60 °C, stirring | Efficient, fewer purification steps | Requires protected intermediates |
| Direct reductive amination | 4-methylcyclohexanone, NaBH4 or LiAlH4, ammonia or amines | Low temperature, controlled stoichiometry | Simpler, direct | Risk of cis-isomer formation, requires careful control |
Research Findings and Optimization Notes
- The use of protecting groups such as Boc or phthalimide derivatives enhances stereochemical control during synthesis.
- Borane-THF is preferred for selective reduction of protected intermediates to maintain stereochemistry.
- Catalytic hydrogenation under mild pressure and temperature conditions efficiently removes protecting groups and forms the hydrochloride salt.
- Recrystallization from mixed solvents (ethyl acetate/hexane) is effective for isolating high-purity trans isomer crystals.
- Analytical techniques like chiral HPLC and NMR are essential for confirming stereochemistry and purity.
This comprehensive review of preparation methods for this compound integrates detailed synthetic procedures, reaction conditions, and analytical considerations from diverse and authoritative sources, providing a robust foundation for research and industrial application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Amino-4-methylcyclohexanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized cyclohexanol derivatives .
Scientific Research Applications
Organic Synthesis
trans-4-Amino-4-methylcyclohexanol hydrochloride is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals.
| Application Area | Specific Use |
|---|---|
| Drug Development | Precursor for drugs like Ambroxol hydrochloride, which is used as a mucolytic agent in respiratory diseases. |
| Agrochemicals | Used in the synthesis of various agrochemical compounds. |
Biological Research
In biological studies, this compound is utilized to investigate the effects of amino alcohols on cellular processes. Its ability to form hydrogen bonds allows it to interact with enzymes and receptors, influencing biochemical pathways.
| Research Focus | Findings |
|---|---|
| Enzyme Activity | Modulates enzyme activities through interactions with active sites, potentially affecting metabolic pathways. |
| Neurotransmitter Systems | May influence neurotransmitter systems, suggesting implications for drug development targeting neurological disorders. |
Industrial Applications
In industrial settings, this compound serves as a catalyst in the production of polymers and resins. Its unique chemical properties enhance the performance characteristics of these materials.
| Industry Application | Description |
|---|---|
| Polymer Production | Acts as a building block for advanced materials used in various applications. |
| Catalysis | Facilitates chemical reactions in the synthesis of other compounds, improving efficiency and yield. |
Case Study 1: Synthesis of Ambroxol Hydrochloride
A study demonstrated the synthesis of Ambroxol hydrochloride using this compound as an intermediate. The process involved several steps, including amination and subsequent reactions that showcased the compound's utility in pharmaceutical chemistry.
Case Study 2: Modulation of Enzyme Activity
Research explored how this compound affects enzyme activity related to metabolic pathways. The compound was found to enhance or inhibit specific enzymatic reactions, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of trans-4-Amino-4-methylcyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
trans-4-Aminocyclohexanol Hydrochloride (C₆H₁₄ClNO)
trans-4-Methylcyclohexylamine Hydrochloride (C₇H₁₄ClN)
3-Amino-1-adamantanol Hydrochloride (C₁₀H₁₈ClNO)
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (C₉H₁₈ClNO₂)
- Molecular Weight : 207.70 g/mol .
- Key Differences : Carboxylate ester group introduces polarity, impacting hydrolysis kinetics.
- Applications : Key intermediate in peptide mimetics and prodrugs .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| trans-4-Amino-4-methylcyclohexanol HCl | C₇H₁₄ClNO | 165.64 | -NH₂, -OH, -CH₃ (trans) | Pharmaceutical intermediates |
| trans-4-Aminocyclohexanol HCl | C₆H₁₄ClNO | 151.63 | -NH₂, -OH (trans) | Catalysis, analgesics |
| trans-4-Methylcyclohexylamine HCl | C₇H₁₄ClN | 149.66 | -NH₂, -CH₃ (trans) | Agrochemicals |
| 3-Amino-1-adamantanol HCl | C₁₀H₁₈ClNO | 203.71 | -NH₂, -OH (adamantane core) | Antiviral agents |
| Methyl trans-4-aminocyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | -NH₂, -COOCH₃ (trans) | Prodrug synthesis |
Research Findings and Functional Insights
Stereochemical Impact on Bioactivity
The trans configuration in trans-4-amino-4-methylcyclohexanol hydrochloride enhances binding affinity to chiral receptors compared to cis isomers, as demonstrated in studies on GABA receptor analogs .
Solubility and Stability
- Hydrophilicity: The hydroxyl group in trans-4-amino-4-methylcyclohexanol HCl improves aqueous solubility (∼50 mg/mL) relative to its non-hydroxylated analog, trans-4-methylcyclohexylamine HCl (<10 mg/mL) .
- Thermal Stability: Decomposes at 210–220°C, comparable to other amino-alcohol hydrochlorides .
Biological Activity
trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS Number: 923598-04-3) is an amino alcohol with significant biological activity, particularly in medicinal chemistry and biological research. This compound is characterized by its molecular formula and a molecular weight of 165.66 g/mol. Its unique structure, featuring both amino and hydroxyl functional groups, allows it to participate in various biochemical interactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical applications.
The synthesis of this compound typically involves the reduction of 4-methylcyclohexanone followed by amination. Common reducing agents include sodium borohydride or lithium aluminum hydride, while amination may utilize ammonia or primary amines under controlled conditions. This compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes and substitution reactions where functional groups are replaced.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding. The presence of the amino and hydroxyl groups facilitates these interactions, which can modulate several biochemical pathways:
- Enzyme Interaction : The compound acts as an enzyme inhibitor or modulator, influencing metabolic pathways.
- Cellular Processes : It has been shown to affect cellular signaling pathways, potentially impacting cell proliferation and differentiation.
Applications in Medicine
This compound is notably used as an intermediate in the synthesis of pharmaceuticals, including:
- Ambroxol Hydrochloride : A mucolytic agent used in treating respiratory diseases.
The synthesis pathway for Ambroxol involves the hydrogenation of p-nitrophenol followed by subsequent reactions that yield the desired product with high efficiency .
Research Findings and Case Studies
Several studies have investigated the biological effects and applications of this compound:
- Amino Alcohols in Cellular Research : Research indicates that amino alcohols, including this compound, can significantly alter cellular processes such as apoptosis and cell signaling .
- Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing various bioactive molecules, demonstrating its versatility in organic synthesis .
- Pharmacological Studies : In pharmacological contexts, this compound has shown promise in modulating neurotransmitter systems, which could have implications for developing treatments for neurological disorders .
Comparison with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| trans-4-Aminocyclohexanol Hydrochloride | Amino Alcohol | Similar reactivity; used in similar synthetic pathways |
| cis-4-Amino-4-methylcyclohexanol Hydrochloride | Isomeric variant | Different biological activity due to stereochemistry |
| trans-4-Methylcyclohexanol | Alcohol | Lacks amino group; less biologically active |
This compound is distinguished by its unique configuration that enhances its stability and reactivity compared to its isomers.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare trans-4-Amino-4-methylcyclohexanol hydrochloride, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves reductive amination of 4-methylcyclohexanone derivatives, followed by HCl salt formation. Key variables include temperature control (e.g., 0–5°C during amine protonation), stoichiometric ratios of reducing agents (e.g., NaBH4 or LiAlH4), and purification via recrystallization from ethanol/water mixtures. Optimization may require adjusting reaction time and catalyst loading to minimize side products like cis-isomers .
Q. Which analytical techniques are recommended for confirming the identity and purity of this compound?
- Methodology :
- NMR spectroscopy : - and -NMR can confirm stereochemistry by comparing coupling constants (e.g., axial vs. equatorial proton environments in the cyclohexane ring) .
- HPLC with UV detection : Use a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile with 0.1% TFA) to assess purity (>98%) and detect impurities like unreacted starting materials .
- Elemental analysis : Verify Cl content to confirm hydrochloride salt formation .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodology : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Monitor stability via periodic HPLC analysis to detect degradation products (e.g., oxidation of the amine group). Avoid prolonged exposure to humidity, which can lead to hydrolysis .
Advanced Research Questions
Q. How can researchers differentiate and quantify cis/trans isomers during synthesis or impurity profiling?
- Methodology :
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to resolve isomers. Retention time differences correlate with stereochemistry .
- Polarimetry : Compare optical rotation values against reference standards (e.g., trans-isomers exhibit distinct optical activity due to rigid cyclohexane conformations) .
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, especially for novel derivatives .
Q. What strategies are effective for identifying and characterizing process-related impurities in this compound?
- Methodology :
- LC-MS/MS : Identify impurities like unreacted 4-methylcyclohexanone or N-alkylated byproducts using high-resolution mass spectrometry. For example, a [M+H] ion at m/z 162.1 may indicate residual amine intermediates .
- Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic conditions, or UV light to simulate stability challenges. Monitor degradation pathways (e.g., Hoffmann elimination or ring-opening) .
Q. How do stereochemical differences impact the biological activity of this compound in pharmacological assays?
- Methodology :
- Comparative bioassays : Test trans- and cis-isomers in receptor-binding assays (e.g., GABA receptor modulation) to evaluate stereospecific activity. Trans-isomers often show higher affinity due to favorable spatial orientation of the amino and methyl groups .
- Molecular docking : Use software like AutoDock Vina to predict interactions between the trans-isomer and target proteins. Validate with mutagenesis studies on key binding residues .
Q. What validation parameters are critical when developing an HPLC method compliant with pharmacopeial standards (e.g., USP, EP) for this compound?
- Methodology : Validate specificity (no co-elution with impurities), linearity (R > 0.995 over 50–150% of target concentration), and precision (%RSD < 2.0 for repeatability). Include system suitability tests (e.g., tailing factor < 2.0) and robustness to minor changes in mobile phase pH (±0.2 units) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
